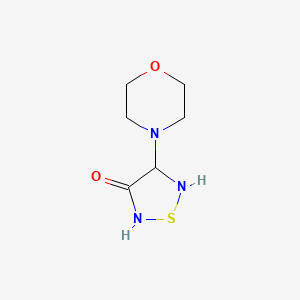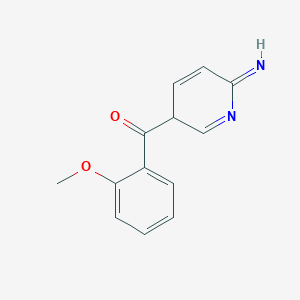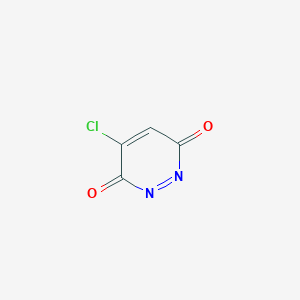
4-Chloropyridazine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropyridazine-3,6-dione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The compound is characterized by the presence of a chlorine atom at the 4-position and two keto groups at the 3 and 6 positions. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridazine-3,6-dione typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride under controlled temperature conditions. The reaction is carried out at temperatures ranging from 50°C to 110°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
4-Chloropyridazine-3,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloropyridazine-3,6-dione involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit the enzyme poly (ADP-ribose) polymerase (PARP-1), which plays a role in DNA repair. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells . The pathways involved include the activation of apoptotic proteins such as p53, BAX, and caspase 3 .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: Another chlorinated pyridine derivative with different chemical properties and applications.
3,6-Dihydroxypyridazine: A precursor in the synthesis of 4-Chloropyridazine-3,6-dione.
4-Thiazolidinone: A heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a PARP-1 inhibitor sets it apart from other similar compounds, making it a valuable compound in cancer research and drug development .
Properties
Molecular Formula |
C4HClN2O2 |
|---|---|
Molecular Weight |
144.51 g/mol |
IUPAC Name |
4-chloropyridazine-3,6-dione |
InChI |
InChI=1S/C4HClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H |
InChI Key |
QPIMJTCFUCUMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N=NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


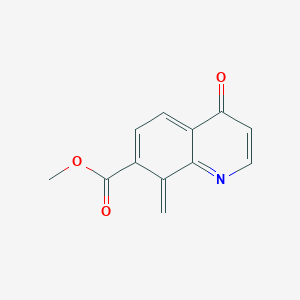

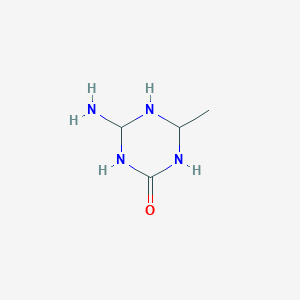

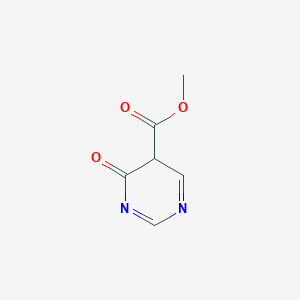
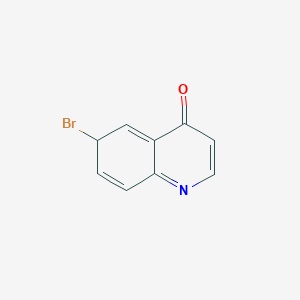
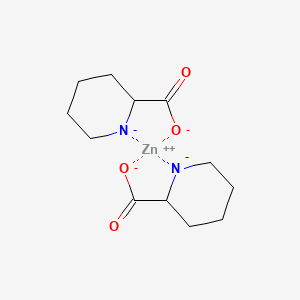
![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
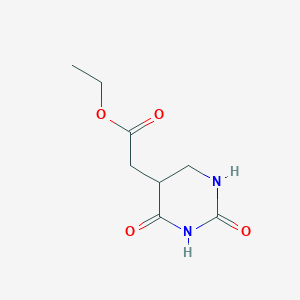
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)

